molecular formula C8H10FNO B13610852 O-[2-(2-fluorophenyl)ethyl]hydroxylamine CAS No. 863991-17-7

O-[2-(2-fluorophenyl)ethyl]hydroxylamine

Katalognummer: B13610852
CAS-Nummer: 863991-17-7
Molekulargewicht: 155.17 g/mol
InChI-Schlüssel: DTVLEEJVQOIFTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-[2-(2-fluorophenyl)ethyl]hydroxylamine is an organic compound with the molecular formula C8H10FNO It is a derivative of hydroxylamine, where the hydroxylamine group is attached to a 2-(2-fluorophenyl)ethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-[2-(2-fluorophenyl)ethyl]hydroxylamine typically involves the reaction of 2-(2-fluorophenyl)ethylamine with hydroxylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as in laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

O-[2-(2-fluorophenyl)ethyl]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydroxylamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Products with different functional groups replacing the hydroxylamine group.

Wissenschaftliche Forschungsanwendungen

O-[2-(2-fluorophenyl)ethyl]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: It can be used in studies involving enzyme inhibition and protein modification.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of O-[2-(2-fluorophenyl)ethyl]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Hydroxylamine: The parent compound with a simpler structure.

    N, O-Dimethylhydroxylamine: A derivative with methyl groups attached to the nitrogen and oxygen atoms.

    N, N-Diethylhydroxylamine: Another derivative with ethyl groups attached to the nitrogen atom.

Uniqueness

O-[2-(2-fluorophenyl)ethyl]hydroxylamine is unique due to the presence of the 2-(2-fluorophenyl)ethyl group, which imparts distinct chemical properties and potential applications compared to other hydroxylamine derivatives. This structural feature can influence its reactivity, stability, and interactions with biological targets.

Eigenschaften

CAS-Nummer

863991-17-7

Molekularformel

C8H10FNO

Molekulargewicht

155.17 g/mol

IUPAC-Name

O-[2-(2-fluorophenyl)ethyl]hydroxylamine

InChI

InChI=1S/C8H10FNO/c9-8-4-2-1-3-7(8)5-6-11-10/h1-4H,5-6,10H2

InChI-Schlüssel

DTVLEEJVQOIFTI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CCON)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.